molecular formula C20H24N2O5S2 B2656598 3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide CAS No. 1209539-76-3

3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide

Cat. No.: B2656598
CAS No.: 1209539-76-3
M. Wt: 436.54
InChI Key: ZMPQYUMLGBTDID-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a complex organic compound that features both benzenesulfonyl and ethanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.

Major Products

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide has several research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting sulfonamide-sensitive enzymes.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The tetrahydroquinoline moiety may interact with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is unique due to its dual sulfonyl groups and the presence of a tetrahydroquinoline ring. This combination provides a distinct set of chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-2-29(26,27)22-13-6-7-16-15-17(10-11-19(16)22)21-20(23)12-14-28(24,25)18-8-4-3-5-9-18/h3-5,8-11,15H,2,6-7,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPQYUMLGBTDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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